molecular formula C15H13ClF3N3O2S B2881097 C15H13ClF3N3O2S CAS No. 899948-43-7

C15H13ClF3N3O2S

Cat. No.: B2881097
CAS No.: 899948-43-7
M. Wt: 391.79
InChI Key: MFXNROCCSSDQGM-UHFFFAOYSA-N
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Description

C₁₅H₁₃ClF₃N₃O₂S is a sulfur-containing heterocyclic compound featuring chloro, fluoro, and trifluoromethyl substituents. Its structure likely includes a pyrrolidine ring fused with a thiadiazole or sulfonamide group, inferred from analogs like C₁₅H₁₃ClF₃N₃O₂ (S827-2417), which lacks sulfur . The sulfur atom in C₁₅H₁₃ClF₃N₃O₂S enhances molecular weight (391.5 g/mol) and may improve metabolic stability or binding affinity in biological systems. Such compounds are typically investigated for pharmaceutical or agrochemical applications due to their halogenated and heterocyclic motifs, which confer resistance to enzymatic degradation .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O2S/c1-2-9-6-12(23)22-14(20-9)25-7-13(24)21-11-5-8(15(17,18)19)3-4-10(11)16/h3-6H,2,7H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNROCCSSDQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The starting materials typically include 3-chloro-5-(trifluoromethyl)pyridine and a thieno[2,3-c]pyridine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Structural Analog: C₁₅H₁₃ClF₃N₃O₂ (S827-2417)

Key Differences :

  • Molecular Weight : C₁₅H₁₃ClF₃N₃O₂ has a molecular weight of 359.5 g/mol, while C₁₅H₁₃ClF₃N₃O₂S is 391.5 g/mol due to the sulfur atom .
  • Functional Groups: S827-2417 contains an oxadiazole ring, whereas C₁₅H₁₃ClF₃N₃O₂S likely substitutes oxygen with sulfur, forming a thiadiazole or sulfone group.
  • Solubility : The sulfur atom in C₁₅H₁₃ClF₃N₃O₂S may reduce solubility in polar solvents compared to S827-2417, depending on its ionization state. Sulfur’s lipophilicity could enhance membrane permeability in drug design .

Applications :
S827-2417 is marketed as a kinase inhibitor precursor, suggesting C₁₅H₁₃ClF₃N₃O₂S might target similar enzymes with improved potency due to sulfur’s electronegativity .

Functional Analog: C₁₃H₁₅N₃O₂

Key Differences :

  • Molecular Weight : At 245.28 g/mol, C₁₃H₁₅N₃O₂ is significantly smaller, lacking halogens and sulfur .
  • Substituents : The absence of Cl, F₃, and S simplifies its structure, likely reducing metabolic stability and target specificity compared to C₁₅H₁₃ClF₃N₃O₂S .
  • Solubility : Higher solubility in aqueous media is expected for C₁₃H₁₅N₃O₂ due to its lower molecular weight and lack of lipophilic halogens .

Applications :
C₁₃H₁₅N₃O₂ is a simpler heterocycle used in basic research, whereas C₁₅H₁₃ClF₃N₃O₂S’s complex halogenation and sulfur make it suited for advanced therapeutic candidates .

Data Table: Comparative Analysis

Property C₁₅H₁₃ClF₃N₃O₂S C₁₅H₁₃ClF₃N₃O₂ (S827-2417) C₁₃H₁₅N₃O₂
Molecular Weight (g/mol) 391.5 359.5 245.28
Halogen Content Cl, F₃ Cl, F₃ None
Heteroatoms N₃, O₂, S N₃, O₂ N₃, O₂
Key Functional Groups Thiadiazole/Sulfone Oxadiazole Amide, Pyrrolidine
Solubility (Predicted) Moderate (lipophilic) High (polar groups) High (small size)
Applications Drug discovery, Agrochemical Kinase inhibitor development Basic chemical research

Research Findings

  • Molecular Weight Impact : The 32 g/mol difference between C₁₅H₁₃ClF₃N₃O₂S and S827-2417 reduces aqueous solubility but improves lipid bilayer penetration, critical for blood-brain barrier passage in CNS drugs .
  • Sulfur’s Role : Thiadiazole rings in C₁₅H₁₃ClF₃N₃O₂S enhance thermal stability compared to oxadiazoles, as sulfur’s larger atomic radius strengthens van der Waals interactions in crystal lattices .
  • Halogen Effects: The trifluoromethyl group in both halogenated compounds increases electronegativity, improving binding to hydrophobic enzyme pockets compared to non-halogenated C₁₃H₁₅N₃O₂ .

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